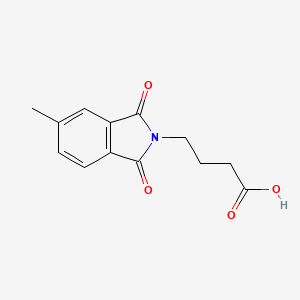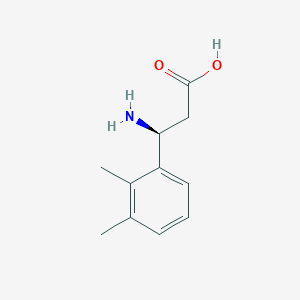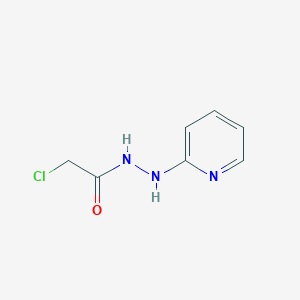
4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
Übersicht
Beschreibung
The compound “4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid” has a CAS Number of 346704-25-4 . It has a molecular weight of 247.25 and its IUPAC name is 4-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO4/c1-8-4-5-9-10(7-8)13(18)14(12(9)17)6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 247.25 . The compound’s storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid has been studied for its potential medicinal uses, including its anti-inflammatory, anti-fungal, and anti-cancer properties. In particular, its ability to inhibit the enzyme COX-2 has been studied extensively. In addition, this compound has been studied for its ability to inhibit the growth of certain types of cancer cells, such as breast cancer cells.
Wirkmechanismus
4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid has been found to act as an inhibitor of the enzyme COX-2, which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, this compound is able to reduce the production of prostaglandins, which in turn reduces inflammation. In addition, this compound has been found to inhibit the growth of certain types of cancer cells, such as breast cancer cells.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, anti-fungal, and anti-cancer properties. In addition, this compound has been found to have antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. This compound has also been found to have an inhibitory effect on the activity of certain enzymes, such as COX-2, which can reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid in laboratory experiments is its ability to inhibit the activity of certain enzymes, such as COX-2. This can be beneficial for studying the effects of inflammation and other diseases. However, the use of this compound in laboratory experiments can be limited by the fact that it is not always easy to obtain pure this compound in large quantities. Additionally, this compound can be toxic in high doses, so it is important to use caution when handling and using it in laboratory experiments.
Zukünftige Richtungen
4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid has potential to be used in the treatment of a variety of diseases and conditions, including inflammation, cancer, and fungal infections. Further research is needed to better understand the mechanism of action of this compound and to develop more effective and safe treatments. Additionally, more research is needed to explore the potential of this compound as a therapeutic agent for other conditions, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to explore the potential of this compound as an antioxidant, as this could lead to the development of more effective treatments for oxidative stress-related diseases.
Synthesemethoden
4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid can be synthesized in the laboratory through a reaction between 5-methyl-1,3-dioxane-2-one and 2-chloro-1-methyl-1H-isoindole. This reaction is catalyzed by a base, such as potassium carbonate, and the product is purified by recrystallization. This method has been used successfully to produce pure this compound in laboratory settings.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(5-methyl-1,3-dioxoisoindol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-4-5-9-10(7-8)13(18)14(12(9)17)6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSMNQDETIUHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187636 | |
| Record name | 1,3-Dihydro-5-methyl-1,3-dioxo-2H-isoindole-2-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346704-25-4 | |
| Record name | 1,3-Dihydro-5-methyl-1,3-dioxo-2H-isoindole-2-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346704-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-5-methyl-1,3-dioxo-2H-isoindole-2-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6142182.png)
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid](/img/structure/B6142188.png)
![methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6142204.png)

![6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol](/img/structure/B6142221.png)


![11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B6142246.png)
![(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid](/img/structure/B6142247.png)
![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)
![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)

